3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is a complex organic compound characterized by a unique spirocyclic structure that integrates both nitrogen and oxygen heteroatoms. This compound belongs to a class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structural features of 3-oxa-1,9-diazaspiro[5.5]undecan-2-one include a spiro linkage between two fused rings, contributing to its potential as a scaffold for drug development.
The compound has been synthesized and studied in various research contexts, particularly focusing on its biological activity and synthetic methodologies. Notable studies have explored its role as a bioactive molecule, with particular emphasis on its interactions with biological targets, including enzymes and receptors.
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one is classified under:
The synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one typically involves several key steps, utilizing various starting materials and reagents. A notable method includes:
The synthesis process can be summarized as follows:
This method has been noted for its efficiency and scalability, achieving yields around 64% to 73% for the final product .
The molecular structure of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one features:
The molecular formula is C₁₃H₁₈N₂O, with a molecular weight of approximately 234.30 g/mol. The compound's three-dimensional conformation is crucial for its biological activity, influencing how it interacts with various biological targets.
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one can undergo several chemical reactions:
In synthetic applications, these reactions are often optimized to enhance yield and selectivity towards desired products. For example, modifications at position 9 have been shown to significantly affect binding affinities in biological assays .
The mechanism of action for 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one involves:
Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific enzymes with IC50 values in the nanomolar range . This suggests significant potential for therapeutic applications.
Relevant data from studies indicate that variations in substituents can dramatically alter both solubility and reactivity profiles .
3-Oxa-1,9-diazaspiro[5.5]undecan-2-one has potential applications in:
Research continues to explore its efficacy against chronic diseases such as kidney disorders due to its role as an inhibitor of soluble epoxide hydrolase .
The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic structure in medicinal chemistry, characterized by two piperidine rings fused at spiro carbon centers (C2 of one ring and C4 of the other). This configuration generates a three-dimensional, semi-rigid architecture that enables diverse interactions with biological targets while limiting conformational flexibility. The scaffold frequently incorporates ring-fused arenes/heteroarenes (e.g., pyrazole at positions 4-5) or carbonyl groups (notably at position 2), which profoundly influence its pharmacological profile. These compounds exhibit therapeutic relevance across multiple disease areas, including obesity, pain, immune disorders, cardiovascular conditions, and central nervous system (CNS) diseases, primarily through modulation of enzymes, receptors, and signaling pathways [1] [4]. The scaffold’s versatility stems from its capacity for strategic substitutions at nitrogen atoms (N1 and N9), allowing fine-tuning of target affinity, selectivity, and pharmacokinetic properties.
The 1,9-diazaspiro[5.5]undecane core provides a unique spatial arrangement of pharmacophores that facilitates binding to diverse biological targets. Its significance is exemplified in:
Acetyl-CoA Carboxylase (ACC) Inhibition: Pfizer researchers developed pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones (e.g., Compound 1b) as potent dual ACC1/ACC2 inhibitors for obesity and type 2 diabetes. The scaffold’s rigidity positions the pyrazole and carbonyl groups optimally for enzyme interaction, achieving IC₅₀ values as low as 3.4 nM (ACC1) and 1.0 nM (ACC2). Substituents at N9 (e.g., bicyclic heteroaryls like isoquinoline) further modulate potency and drug-like properties, with Compound 1j demonstrating 71% oral bioavailability in rats and significant in vivo reduction of lipid synthesis [1] [4].
Neurokinin-1 (NK-1) Receptor Antagonism: The 3-oxa variant (1-oxa-3,9-diazaspiro[5.5]undecan-2-one) exhibits structural mimicry of peptide motifs, enabling potent NK-1 receptor blockade. This antagonism is leveraged in treating CNS disorders (anxiety, depression), emesis, and inflammatory conditions (asthma, arthritis). The spirocyclic constraint reduces peptide bond flexibility, enhancing metabolic stability and receptor selectivity compared to linear analogs [2].
Table 1: Bioactive 1,9-Diazaspiro[5.5]undecane Derivatives and Key Activities
Compound | Scaffold Modification | Biological Target | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
---|---|---|---|---|
Pfizer 1b | 3,4-Pyrazole fusion, N9-aryl | ACC1/ACC2 | 3.4 nM / 1.0 nM | Obesity, Diabetes |
Pfizer 1j | 3,4-Pyrazole fusion, N9-isoquinoline | ACC1/ACC2 | 7 nM / 3 nM | Obesity, Diabetes |
NK-1 Antagonist* | 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | Substance P receptor | Not specified | Emesis, CNS disorders |
MmpL3 Inhibitors** | 1-Oxa-9-azaspiro[5.5]undecane | MmpL3 transporter | MIC: ≤0.125 µg/mL | Tuberculosis |
Representative structure from patent literature [2]; *Derivatives described in antituberculosis research .
The evolution of 1,9-diazaspiro[5.5]undecane chemistry reflects broader trends in spirocyclic drug discovery:
Early Exploration (Pre-2010): Initial syntheses focused on unsubstituted spiro dipiperidines as rigid diamino building blocks. Seminal work identified their potential as peptidomimetics (e.g., GPIIb/IIIa antagonists for thrombosis) and CCR5 antagonists for HIV, exploiting the scaffold’s ability to project substituents in defined vectors [4].
Rise as Privileged Scaffolds (2010–2017): Systematic SAR studies, particularly by Pfizer (2012–2015), revealed that arene/heteroarene fusion (especially pyrazole) and C2 carbonyl incorporation markedly enhanced bioactivity. The first comprehensive review (2017) consolidated synthetic routes and biological data, highlighting >100 derivatives targeting metabolic diseases, pain, and psychosis. Key advances included optimized ACC inhibitors with nanomolar potency and improved pharmacokinetics (e.g., permeability, metabolic stability) [1] [4].
Recent Diversification (2018–Present): Scaffold hybridization expanded applications to infectious diseases (e.g., antitubercular 1-oxa-9-azaspiro[5.5]undecanes targeting MmpL3). Innovations in asymmetric synthesis enabled access to enantiopure variants for CNS targets, addressing earlier challenges with racemic mixtures .
Table 2: Milestones in 1,9-Diazaspiro[5.5]undecane Development
Time Period | Key Advances | Therapeutic Focus |
---|---|---|
Pre-2010 | - Synthesis of core spiro dipiperidines- Identification as peptidomimetics | Thrombosis, HIV |
2010–2017 | - Pyrazole-fused ACC inhibitors (Pfizer)- First scaffold review (2017) | Obesity, Diabetes |
2018–2024 | - 1-Oxa analogs for TB (MmpL3 inhibition)- Enantioselective syntheses | Infectious diseases, CNS |
Replacing a ring carbon with oxygen (e.g., 3-oxa-1,9-diazaspiro[5.5]undecan-2-one) introduces strategic polarity and conformational changes that fine-tune bioactivity:
Physicochemical and Conformational Effects: The oxygen atom (1) increases polarity (cLogP reduction ~0.5–1.0 unit), enhancing aqueous solubility; (2) introduces a hydrogen bond acceptor site; and (3) subtly alters ring puckering due to shorter C–O bonds versus C–C bonds. This is evidenced in the molecular formula (C₈H₁₄N₂O₂) and SMILES string (C1CNCCC12CCNC(=O)O2) of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one, where the lactam and ether oxygen atoms constrain geometry [6].
Enhanced Target Engagement: In antitubercular compounds, 1-oxa-9-azaspiro[5.5]undecane derivatives inhibit the mycobacterial membrane protein MmpL3, essential for lipid transport. The oxygen atom facilitates hydrogen bonding with residues like Tyr646 or Asn659 in the MmpL3 active site, as suggested by docking studies. Derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC ≤0.125 µg/mL) and multidrug-resistant strains, outperforming isoniazid .
Biological Spectrum Expansion: The 3-oxa substitution diversifies the scaffold’s applicability beyond its original metabolic/CNS focus. Optimized derivatives show:
Table 3: Impact of 3-Oxa Substitution on Antitubercular Bioactivity
Compound Feature | 1,9-Diazaspiro[5.5]undecane | 1-Oxa-9-azaspiro[5.5]undecane | Effect |
---|---|---|---|
Representative Structure | Pyrazole-fused (e.g., 1j) | N9-Heteroaryl substituted | -- |
cLogP (Calculated) | ~3.5–4.5 | ~2.8–3.8 | ↑ Solubility, ↓ Metabolic clearance |
Target (M. tuberculosis) | Not applicable | MmpL3 protein | Novel mechanism of action |
MIC vs. H37Rv | Not active | 0.03–0.125 µg/mL | Exceeds isoniazid (0.05–0.2 µg/mL) |
MIC vs. MDR Strains | Not active | 0.06–0.25 µg/mL | Activity retained vs. clinical isolates |
Concluding RemarksThe 1,9-diazaspiro[5.5]undecane scaffold, particularly its 3-oxa variants, exemplifies rational structure-based design in modern medicinal chemistry. Its evolution from a rigid diamino template to a diversified privileged scaffold underscores the interplay between three-dimensional geometry, targeted substituent effects, and therapeutic efficacy. Ongoing innovations in synthesis and computational design promise further exploitation of this chemotype against emerging biological targets.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: